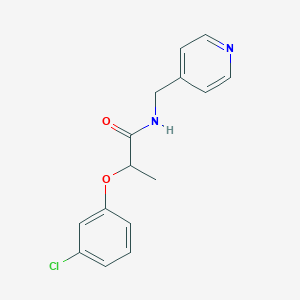
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as CPP or CPPene and is known for its ability to inhibit the activity of various enzymes, including poly(ADP-ribose) polymerase (PARP) and cyclic AMP response element-binding protein (CREB).
Wirkmechanismus
CPP inhibits the activity of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide by binding to the catalytic domain of the enzyme, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. CPP has also been shown to inhibit the activity of CREB, a transcription factor that plays a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
CPP has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced cell death. CPP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPP in lab experiments is its ability to selectively inhibit the activity of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide and CREB, making it a useful tool for studying the role of these enzymes in various biological processes. However, CPP has limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
Future research on CPP could focus on developing more efficient synthesis methods and improving its solubility in water. Additionally, CPP could be further studied for its potential use in combination with other cancer therapies to enhance their efficacy. Further research could also explore the potential use of CPP in the treatment of neurodegenerative diseases and inflammatory disorders.
Synthesemethoden
The synthesis of CPP involves the reaction of 3-chlorophenol with 4-pyridinecarboxaldehyde in the presence of sodium hydroxide to form 2-(3-chlorophenoxy)pyridine. This intermediate is then reacted with 3-bromopropionyl chloride in the presence of triethylamine to form 2-(3-chlorophenoxy)-N-(3-bromopropionyl)pyridine. Finally, the bromine atom is replaced with an amide group using sodium azide and copper(I) iodide to form 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential use in various research applications, including cancer therapy, neuroprotection, and inflammation. CPP has been shown to inhibit the activity of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide, which is involved in DNA repair and cell death pathways. Inhibition of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making CPP a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11(20-14-4-2-3-13(16)9-14)15(19)18-10-12-5-7-17-8-6-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOIMOYBUZRCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)
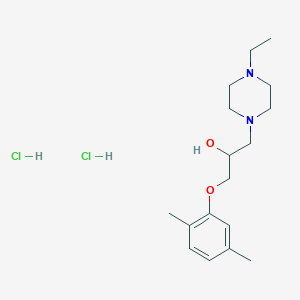
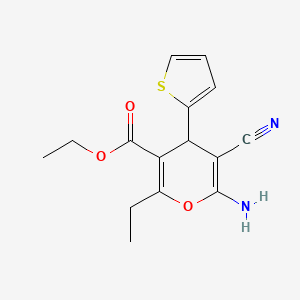
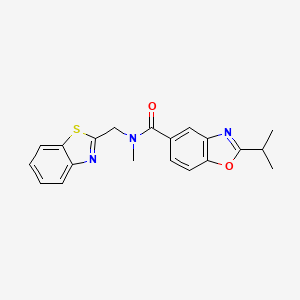
![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)
![3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B5232587.png)
![N-1,3-benzodioxol-5-yl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5232591.png)

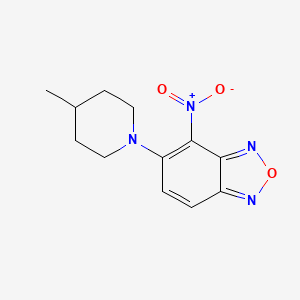
![4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)
![sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5232621.png)